molecular formula C14H19ClF3NO B1456178 3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219972-00-5

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1456178
CAS No.: 1219972-00-5
M. Wt: 309.75 g/mol
InChI Key: PVLXPRNOVYJEAM-UHFFFAOYSA-N
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Description

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H19ClF3NO and its molecular weight is 309.75 g/mol. The purity is usually 95%.
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Biological Activity

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a trifluoromethyl group, a phenoxy group, and a piperidine ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClF3N2OC_{14}H_{18}ClF_3N_2O, with a molecular weight of approximately 354.75 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The trifluoromethyl group can significantly enhance binding affinity, potentially leading to the modulation of neurotransmitter systems and other signaling pathways. The phenoxy and piperidine moieties contribute to the overall stability and reactivity of the molecule, allowing it to exert its effects efficiently.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : The compound may provide neuroprotection by modulating glutamate receptors, which are involved in excitotoxicity associated with neurodegenerative diseases.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a derivative exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Studies : Animal models treated with similar piperidine derivatives showed reduced symptoms of anxiety and depression, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntidepressantModulation of serotonin pathways
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveProtection against excitotoxicity

Properties

IUPAC Name

3-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-5-13(6-4-12)19-9-7-11-2-1-8-18-10-11;/h3-6,11,18H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXPRNOVYJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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